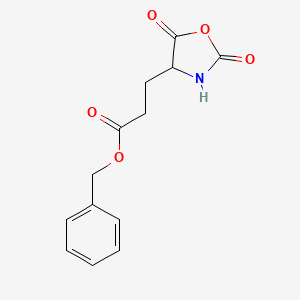

Benzyl 3-(2,5-dioxo-1,3-oxazolidin-4-yl)propanoate

Descripción general

Descripción

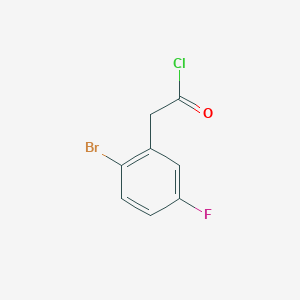

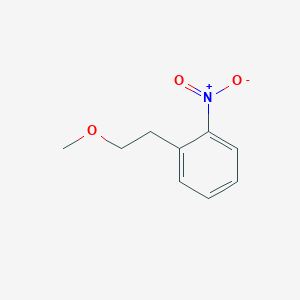

Benzyl 3-(2,5-dioxo-1,3-oxazolidin-4-yl)propanoate is a reactant in organic synthesis . It has a molecular formula of C13H13NO5 .

Molecular Structure Analysis

The molecular structure of Benzyl 3-(2,5-dioxo-1,3-oxazolidin-4-yl)propanoate consists of 13 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, and 5 oxygen atoms .Chemical Reactions Analysis

The specific chemical reactions involving Benzyl 3-(2,5-dioxo-1,3-oxazolidin-4-yl)propanoate are not detailed in the search results. It is known to be a reactant in organic synthesis .Physical And Chemical Properties Analysis

The physical and chemical properties of Benzyl 3-(2,5-dioxo-1,3-oxazolidin-4-yl)propanoate are not explicitly mentioned in the search results. Its molecular formula is C13H13NO5 .Aplicaciones Científicas De Investigación

Polypeptide Synthesis

Glu(OBzl)NCA plays a crucial role in the synthesis of polypeptides. Polypeptides are bio-inspired biomaterials with applications in controlled drug release, gene delivery, tissue engineering, and regenerative medicine . The compound serves as an N-terminal protected amino acid in solid-phase peptide synthesis (SPPS), allowing the creation of unique peptides containing glutamate benzyl ester residues .

Controlled/Living Ring-Opening Polymerization (ROP)

Glu(OBzl)NCA participates in controlled/living ROP of α-amino acid N-carboxyanhydrides (NCAs). Traditionally, primary amines initiate NCA polymerizations, but this method can be challenging due to competing mechanisms. However, Glu(OBzl)NCA enables controlled polymerization by using transition metal complexes or other innovative initiators. This approach yields well-defined (co)polypeptides with applications in materials science and biomedical fields .

Organic Synthesis Intermediates

Glu(OBzl)NCA serves as an organic synthesis intermediate and pharmaceutical building block. Researchers use it during laboratory R&D processes and chemical synthesis in the pharmaceutical industry .

N-Heterocyclic Carbene-Catalyzed Copolymerization

In the synthesis of (S)-γ-benzyl-l-glutamate-N-carboxyanhydride (Bn-Glu NCA), Glu(OBzl)NCA is a key starting material. N-heterocyclic carbene-catalyzed random copolymerization with other monomers leads to the formation of unique copolymers with tailored properties .

On-Demand NCA Production

Glu(OBzl)NCA contributes to the preparation of NCAs for on-demand, on-site production. NCAs are cyclic activated amino acid building blocks highly reactive with nucleophiles, producing only carbon dioxide as a by-product. This property makes them valuable in various synthetic processes .

Materials for Biomedical Applications

Due to its controlled polymerization capabilities, Glu(OBzl)NCA contributes to the development of well-defined polypeptides. These polypeptides mimic natural analogs and find applications in biomedical fields such as drug delivery, tissue repair, and regenerative medicine .

Mecanismo De Acción

Glu(OBzl)NCA, also known as Benzyl 3-(2,5-dioxo-1,3-oxazolidin-4-yl)propanoate or Benzyl®-2,5-Dioxooxazolidine-4-propanoate, is a compound with a wide range of applications in organic synthesis and pharmaceutical development .

Target of Action

Glu(OBzl)NCA is primarily used as a building block in the synthesis of polypeptides . Its primary targets are the amino groups present in other amino acids or peptides, which it reacts with to form peptide bonds .

Mode of Action

The compound is a cyclic activated amino acid derivative that is highly reactive with nucleophiles . It reacts with the amino groups of other amino acids or peptides to form peptide bonds, producing only carbon dioxide as a by-product . This makes it a valuable tool in the synthesis of well-defined peptide polymers .

Biochemical Pathways

The primary biochemical pathway affected by Glu(OBzl)NCA is peptide synthesis . The compound is used to create amide bonds, which are essential in the formation of peptides . These peptides can then be used in a variety of healthcare strategies, including controlled drug/gene delivery systems, tissue engineering, molecular imaging, and diagnostics .

Pharmacokinetics

Its reactivity and the fact that it produces only carbon dioxide as a by-product suggest that it is likely rapidly metabolized and eliminated from the body .

Result of Action

The primary result of Glu(OBzl)NCA’s action is the formation of peptide bonds, leading to the synthesis of peptides . These peptides can then be used in a variety of applications, from drug delivery to tissue engineering .

Action Environment

The action of Glu(OBzl)NCA is influenced by several environmental factors. For instance, the compound is unstable in solution, suggesting that it should be stored in an inert atmosphere and under -20°C . Furthermore, its reactivity with nucleophiles means that it must be handled carefully to avoid unwanted side reactions .

Propiedades

IUPAC Name |

benzyl 3-(2,5-dioxo-1,3-oxazolidin-4-yl)propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO5/c15-11(18-8-9-4-2-1-3-5-9)7-6-10-12(16)19-13(17)14-10/h1-5,10H,6-8H2,(H,14,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGCBVSDSTGUPBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)CCC2C(=O)OC(=O)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl 3-(2,5-dioxo-1,3-oxazolidin-4-yl)propanoate | |

CAS RN |

3190-71-4 | |

| Record name | γ-Benzyl L-glutamate N-carboxyanhydride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3190-71-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Benzyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B3075190.png)

![[1,1'-Biphenyl]-4-amine, 2,2'-dichloro-](/img/structure/B3075231.png)

![1-(Imidazo[1,2-a]pyridin-3-ylmethyl)piperidine-2-carboxylic acid](/img/structure/B3075278.png)